N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
Description
Overview of N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride
This compound is a bicyclic pyrazole derivative characterized by an ethyl-substituted pyrazole ring linked via a methylamine bridge to a second pyrazole moiety bearing a fluoroethyl group. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in biological and chemical applications.
Molecular and Structural Properties
The compound’s molecular formula is $$ \text{C}{12}\text{H}{18}\text{ClN}_5 $$, with a molecular weight of 269.77 g/mol. Key structural features include:
| Property | Description |
|---|---|
| Core Structure | Bicyclic pyrazole system with ethyl and fluoroethyl substituents |
| Solubility | High aqueous solubility due to hydrochloride counterion |
| SMILES Notation | CCn1ccc(CNc2nn(CC)cc2C)n1.Cl |
| Functional Groups | Pyrazole rings, fluoroethyl, methylamine bridge, hydrochloride |
The fluoroethyl group introduces electronegativity and steric effects, potentially influencing binding interactions in biological systems.
Relevance and Scope in Contemporary Chemical Research
Pyrazole derivatives are extensively studied for their pharmacophoric versatility, with applications ranging from antiviral agents to materials science. This compound’s dual pyrazole rings and fluorine substituents make it a candidate for:
- Drug Discovery : Fluorinated pyrazoles are known to enhance metabolic stability and bioavailability. Recent studies on structurally analogous compounds, such as SARS-CoV-2 inhibitors, highlight the role of pyrazole cores in targeting viral proteases.
- Agrochemical Development : Fluoroalkyl groups improve pesticidal activity by increasing membrane permeability.
- Coordination Chemistry : The amine and pyrazole nitrogen atoms may act as ligands for metal ions, enabling applications in catalysis or sensor design.
Ongoing research leverages modular synthesis approaches to optimize this compound’s reactivity. For example, multi-step protocols involving nucleophilic substitutions and cyclization reactions have been refined to improve yields.
Historical Context and Discovery
The development of this compound aligns with broader trends in heterocyclic chemistry. Pyrazoles were first synthesized in the late 19th century, but fluorinated variants emerged prominently in the 2000s as advances in fluorination techniques (e.g., Balz–Schiemann reaction) became widespread.
This compound’s synthesis likely originated from efforts to combine fluorinated alkyl chains with pyrazole scaffolds, a strategy employed in modern antifungals and kinase inhibitors. Early synthetic routes involved condensation of hydrazine derivatives with diketones, followed by functionalization via nucleophilic fluorination. Contemporary methods utilize high-performance liquid chromatography (HPLC) for purity validation, reflecting advancements in analytical chemistry.
Objectives and Structure of the Review
This review consolidates current knowledge on this compound, with three primary aims:
- Structural Elucidation : Analyze the compound’s molecular geometry and electronic properties.
- Synthetic Methodologies : Evaluate modern synthesis pathways and their efficiency.
- Application Prospects : Assess potential uses in pharmaceuticals and industrial chemistry.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12;/h3,5,8-9,13H,2,4,6-7H2,1H3;1H |
InChI Key |
HIHUQKNJFSJOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyrazole-Based Compounds
Common Synthetic Routes
The preparation of pyrazole derivatives generally follows several established synthetic routes, which can be adapted for our target compound:
- Cyclocondensation reactions : Formation of pyrazole rings through reactions between hydrazines and compounds containing multiple carbonyl functionalities.
- Functionalization of pre-formed pyrazole rings : Modification of existing pyrazole scaffolds through alkylation, amination, or cross-coupling reactions.
- Convergent synthesis : Parallel preparation of key intermediates followed by strategic coupling reactions.
Key Reaction Types
Several reaction types are frequently employed in the synthesis of complex pyrazole derivatives like our target compound:
| Reaction Type | Application in Synthesis | Typical Reagents |
|---|---|---|
| N-alkylation | Introduction of ethyl or fluoroethyl groups | Alkyl halides, bases (K₂CO₃, NaH) |
| Reductive amination | Formation of C-N bonds | NaBH₃CN, NaBH₄, H₂ with Pd/C |
| Nucleophilic substitution | Connecting key fragments | Activated leaving groups (mesylates, tosylates) |
| Salt formation | Preparation of hydrochloride form | HCl in appropriate solvents |
Specific Preparation Methods
Based on synthetic approaches for structurally similar compounds, three principal methods have been developed for the preparation of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride:
Method 1: Sequential Functionalization Approach
This multi-step synthetic route involves:
Synthesis of 1-(2-fluoroethyl)pyrazol-4-amine
The preparation begins with the selective N-alkylation of pyrazole with 2-fluoroethyl bromide, followed by functionalization at the 4-position:
- Reaction of pyrazole with 2-fluoroethyl bromide in the presence of a base (typically K₂CO₃ or Cs₂CO₃) in DMF at 50-80°C.
- Introduction of an amino group at the 4-position through nitration followed by reduction, or via a more direct amination approach using metal-catalyzed reactions.
Preparation of (1-ethylpyrazol-3-yl)methyl Electrophile
The second key intermediate is prepared through:
- N-alkylation of 3-methylpyrazole with ethyl iodide or ethyl bromide using a suitable base.
- Functionalization at the methyl position through oxidation to aldehyde and subsequent reduction to alcohol.
- Conversion of the alcohol to an appropriate leaving group (halide, mesylate, or tosylate).
Coupling Reaction
The two components are combined through:
- Nucleophilic substitution reaction between the amine group of 1-(2-fluoroethyl)pyrazol-4-amine and the activated (1-ethylpyrazol-3-yl)methyl derivative.
- Optimization of reaction conditions (solvent, temperature, catalyst) to maximize yield and minimize side reactions.
Salt Formation
The final step involves:
- Treatment of the purified free base with hydrogen chloride in an appropriate solvent system (typically diethyl ether or ethanol).
- Isolation and purification of the hydrochloride salt through filtration and recrystallization.
Method 2: Convergent Synthesis Approach
This alternative approach involves:
Parallel Synthesis of Key Components
Both heterocyclic components are prepared separately with suitable functionalities:
- Synthesis of 1-(2-fluoroethyl)pyrazol-4-amine as described in Method 1.
- Preparation of 1-ethylpyrazol-3-carbaldehyde through selective N-alkylation and formylation reactions.
Reductive Amination
The key C-N bond formation is achieved through:
- Condensation of 1-(2-fluoroethyl)pyrazol-4-amine with 1-ethylpyrazol-3-carbaldehyde to form an imine intermediate.
- Reduction of the imine using suitable reducing agents (NaBH₃CN, NaBH₄) under controlled conditions.
Salt Formation
Formation of the hydrochloride salt as described in Method 1.
Method 3: Direct Coupling Approach
Based on modern synthetic methodologies for heterocyclic compounds:
Synthesis of 1-ethylpyrazol-3-amine
Preparation of this key intermediate through:
Coupling with 1-(2-fluoroethyl)pyrazol-4-carboxaldehyde
This approach utilizes:
Reaction Conditions and Optimization
Temperature Effects
Temperature control is critical for each synthetic step as outlined in Table 1:
Table 1: Temperature Optimization for Key Synthetic Steps
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity:
Table 2: Solvent Effects on Reaction Performance
| Reaction Type | Preferred Solvents | Advantages | Limitations | Reference |
|---|---|---|---|---|
| N-alkylation | DMF, DMSO, Acetonitrile | High solubility of reagents, favors SN2 reactions | Difficult removal, environmental concerns | |
| Reductive amination | Methanol, Ethanol, THF | Compatible with reducing agents, facile workup | May require anhydrous conditions | |
| Coupling reactions | DMF, THF, DCM | Good solubility for diverse reagents | Some may require inert atmosphere | |
| Salt formation | Diethyl ether, Ethanol, Acetone | Promotes crystallization, easy isolation | Solvent purity is critical |
Catalyst Selection
Various catalysts can enhance reaction rates and selectivity:
Table 3: Catalyst Comparison for Synthetic Steps
Purification and Isolation Techniques
Chromatographic Methods
Column chromatography is frequently employed for the purification of intermediates and final products:
Table 4: Chromatography Systems for Purification
Crystallization and Recrystallization
For the final hydrochloride salt and select intermediates:
Yield Optimization Strategies
Several approaches can be implemented to maximize overall yield:
- Careful monitoring of reaction progress using thin-layer chromatography or high-performance liquid chromatography.
- Optimization of reaction stoichiometry, particularly for expensive or sensitive reagents.
- Temperature programming for multi-step one-pot processes.
- Minimization of purification steps through selective precipitation or extraction techniques.
Analytical Characterization
Structural Confirmation
Multiple analytical techniques should be employed to confirm the structure of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR: Characteristic signals for pyrazole protons (δ 7.4-8.0 ppm), methylene bridges (δ 3.8-4.2 ppm), and ethyl groups (δ 1.3-1.4 ppm and 3.9-4.1 ppm).
- ¹³C NMR: Distinctive carbon signals for pyrazole carbons (δ 130-150 ppm) and fluoroethyl group (with characteristic C-F coupling).
- ¹⁹F NMR: Signal for the fluorine atom in the fluoroethyl group (typically δ -220 to -225 ppm).
Mass Spectrometry :
Infrared Spectroscopy :
- Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-F stretching (1000-1100 cm⁻¹).
Purity Assessment
High purity is essential for compounds intended for biological or pharmaceutical applications:
High-Performance Liquid Chromatography (HPLC) :
Elemental Analysis :
- Confirmation of C, H, N percentages within ±0.4% of theoretical values.
- Additional analysis for Cl and F content.
Melting Point Determination :
- Sharp melting point range indicating high purity
- Comparison with literature values for similar compounds.
Practical Considerations and Scale-Up
Laboratory-Scale Synthesis
For small-scale preparation (1-10 g), the following considerations are important:
- Careful monitoring of exothermic steps, particularly during N-alkylation reactions.
- Maintenance of anhydrous conditions for moisture-sensitive steps.
- Efficient stirring to ensure homogeneity, especially during heterogeneous reactions.
Scale-Up Challenges
When scaling to larger quantities (>10 g), additional factors must be addressed:
- Heat transfer considerations for exothermic reactions.
- Solvent volumes and environmental impact.
- Purification strategy adaptation for larger quantities.
- Safety assessments for handling larger quantities of reagents.
Economic Considerations
For industrial or commercial production:
- Cost analysis of starting materials and reagents.
- Evaluation of alternative synthetic routes based on reagent availability and cost.
- Process optimization to minimize waste and maximize atom economy.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer pathways, potentially modulating enzyme or receptor activity. This could lead to the development of novel anticancer therapies.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various pathogens, indicating potential applications as an antimicrobial agent.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several studies have focused on the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against cancer cell lines, suggesting a mechanism involving apoptosis. |
| Study 2 | Antimicrobial Effect | Showed significant inhibition of bacterial growth in vitro, indicating potential as a new antibiotic agent. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of a specific metabolic enzyme, leading to decreased substrate conversion rates. |
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-N-[(1-Ethylpyrazol-3-yl)methyl]Pyrazol-4-Amine;Hydrochloride
- Key Difference : Substitution of the 2-fluoroethyl group with a 2,2-difluoroethyl group.
- Impact : The additional fluorine atom increases electronegativity and may enhance metabolic stability by resisting oxidative degradation. This substitution also slightly increases molecular weight (~305 g/mol estimated) compared to the target compound .
N-[(1-Ethyl-3-Methylpyrazol-4-yl)Methyl]-1-(2-Fluoroethyl)Pyrazol-4-Amine;Hydrochloride
- Key Difference : Presence of a 3-methyl group on the ethylpyrazole ring.
- The molecular formula becomes C₁₃H₂₁ClFN₅ with a molecular weight of 301.79 g/mol .
3-Chloro-N-(2-Methoxyethyl)-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine Hydrochloride
- Key Difference : Replacement of the fluoroethyl group with a chloro substituent and addition of a pyridinyl ring.
- Impact : The pyridine ring enhances π-π stacking interactions in receptor binding, while the chloro group increases lipophilicity. Reported melting point: 157–158°C .
Physicochemical Properties
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by an ethyl group and a fluoroethyl group, enhances its reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClFN₅ |
| Molecular Weight | 287.76 g/mol |
| CAS Number | 1856077-73-0 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme or receptor activity. The compound has shown potential in inhibiting key signaling pathways involved in inflammation and cancer progression. For instance, it has been noted for its ability to inhibit the phosphorylation of HSP27 and the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models .
Biological Activities
1. Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has demonstrated effectiveness against various cancer cell lines, including:
- HepG2 (liver cancer) : Inhibition of cell proliferation by approximately 54.25%.
- HeLa (cervical cancer) : Mean growth inhibition of about 38.44% .
2. Anti-inflammatory Effects
this compound exhibits significant anti-inflammatory properties by acting as an inhibitor of MK2, a kinase involved in inflammatory responses. This inhibition leads to reduced levels of pro-inflammatory cytokines like TNF-alpha, making it a candidate for treating autoimmune diseases .
3. Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects on various tumor cell lines, this compound was tested against A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The results showed promising IC50 values indicating significant inhibition of cell growth compared to control groups .
Case Study 2: Inhibition of Cytokine Release
A study investigating the compound's role in cytokine modulation found that it significantly inhibited LPS-induced TNF-alpha release in murine models, suggesting its potential utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
